Tropodithietic acid

Descripción general

Descripción

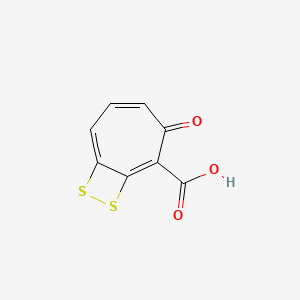

El ácido tropoditético es un antibiótico que contiene azufre producido por bacterias marinas, particularmente las del clado Roseobacter, como Phaeobacter inhibens . Este compuesto es conocido por su actividad antimicrobiana de amplio espectro y su estructura única, que incluye una porción dithiet fusionada al ácido tropona-2-carboxílico .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El ácido tropoditético es biosintetizado por bacterias marinas a través de una ruta compleja que involucra varios genes y enzimas. La biosíntesis comienza con la fenilalanina y requiere los genes paaABCDE y paaG del catabolón superior del ácido fenilacético . Los átomos de azufre se introducen a través de un ataque nucleofílico de S-tiocisteína al aceptor de Michael del éster de coenzima A del ácido tropona-2-carboxílico, seguido de una eliminación oxidativa de la cisteína .

Métodos de producción industrial: La producción industrial del ácido tropoditético se logra típicamente mediante procesos de fermentación utilizando cepas genéticamente modificadas de Phaeobacter inhibens. La optimización de las condiciones de crecimiento, como la disponibilidad de nutrientes y la formación de biopelículas, puede mejorar el rendimiento del ácido tropoditético .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido tropoditético experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: El ácido tropoditético se puede oxidar usando reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones ácidas.

Reducción: La reducción se puede lograr utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles en condiciones básicas.

Productos principales:

Oxidación: La oxidación del ácido tropoditético puede conducir a la formación de sulfóxidos o sulfonas.

Reducción: La reducción típicamente produce los alcoholes o tioles correspondientes.

Sustitución: Las reacciones de sustitución pueden producir diversos derivados dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El ácido tropoditético tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El ácido tropoditético ejerce sus efectos antimicrobianos colapsando la fuerza protón-motriz a través de un mecanismo de antiporte de protones. Esto implica el intercambio de protones extracelulares por cationes citoplasmáticos, interrumpiendo la producción de energía de la célula bacteriana . La subestructura carboxy-tropona del ácido tropoditético es ideal para este propósito, ya que facilita el transporte de protones y la exportación de cationes .

Compuestos similares:

Holomicina: Otro antibiótico que contiene azufre con un mecanismo diferente de incorporación de azufre.

Tiomarinol A: Un antibiótico marino con una ruta biosintética distinta.

Gliotoxina: Un compuesto que contiene azufre con un modo de acción diferente.

Singularidad: El ácido tropoditético es único debido a su doble función como antibiótico y molécula de señalización. Actúa como un autoinductor de su propia síntesis, lo que no se observa comúnmente en otros compuestos similares .

Comparación Con Compuestos Similares

Holomycin: Another sulfur-containing antibiotic with a different mechanism of sulfur incorporation.

Thiomarinol A: A marine antibiotic with a distinct biosynthetic pathway.

Gliotoxin: A sulfur-containing compound with a different mode of action.

Uniqueness: Tropodithietic acid is unique due to its dual function as both an antibiotic and a signaling molecule. It acts as an autoinducer of its own synthesis, which is not commonly observed in other similar compounds .

Actividad Biológica

Tropodithietic acid (TDA) is a secondary metabolite produced by certain marine bacteria, particularly those in the Phaeobacter genus. This compound has garnered significant attention due to its multifaceted biological activities, including antibacterial properties, roles in microbial signaling, and implications in ecological interactions. This article reviews the current understanding of TDA's biological activity based on diverse research findings.

Overview of this compound

TDA is known for its broad-spectrum antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Its production is primarily associated with marine bacteria, such as Phaeobacter piscinae and Phaeobacter inhibens, which are part of the Roseobacter clade. Research indicates that TDA not only functions as an antibiotic but also plays a crucial role in microbial communication and community dynamics.

Antimicrobial Activity

TDA exhibits significant antimicrobial properties, making it a valuable compound in the fight against bacterial infections. The minimum inhibitory concentration (MIC) of TDA varies depending on the target organism. In studies, TDA has shown effectiveness against pathogens such as Vibrio anguillarum, Salmonella enterica, and Staphylococcus aureus.

Table 1: Antimicrobial Spectrum of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Vibrio anguillarum | 0.5 |

| Salmonella enterica | 1.0 |

| Staphylococcus aureus | 2.0 |

| Escherichia coli | 4.0 |

| Pseudomonas aeruginosa | 8.0 |

The mechanism by which TDA exerts its antibacterial effects is thought to involve disruption of cellular processes similar to that of polyether antibiotics. Research indicates that TDA can interfere with quorum sensing (QS) mechanisms in bacteria, affecting gene expression and metabolic pathways at sub-inhibitory concentrations. For instance, it has been shown to influence approximately 10% of gene expression in Phaeobacter inhibens, indicating a significant regulatory role .

Ecological Role

Beyond its antimicrobial properties, TDA plays a pivotal role in microbial ecology. It facilitates horizontal gene transfer (HGT) among microbial communities, which can enhance adaptability to changing environments. The production of TDA is associated with changes in motility and biofilm formation in producing strains, suggesting that it may coordinate colonization processes and interactions within microbial communities .

Case Study: Impact on Biofilm Formation

A study investigating the effects of TDA production on biofilm dynamics revealed that strains capable of producing TDA exhibited altered biofilm characteristics compared to non-producing mutants. The presence of TDA was linked to increased stability and resilience of biofilms formed by Phaeobacter species, highlighting its ecological significance .

Resistance Mechanisms

Despite its potent activity, some bacterial strains have developed resistance to TDA. Studies have identified various mechanisms contributing to this resistance, including alterations in membrane permeability and efflux pump activity. Understanding these resistance mechanisms is crucial for developing strategies to combat antibiotic resistance associated with natural products like TDA .

Propiedades

IUPAC Name |

3-oxo-8,9-dithiabicyclo[5.2.0]nona-1,4,6-triene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3S2/c9-4-2-1-3-5-7(13-12-5)6(4)8(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFCMITWMARUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=C2C(=C1)SS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336703 | |

| Record name | Tropodithietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750590-18-2 | |

| Record name | Tropodithietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 750590-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.